molecular formula C13H17NO5 B241422 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID

4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID

Katalognummer: B241422
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: CXOSDIHGRCYTOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a butanoic acid backbone through a carbonyl-amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID typically involves the following steps:

    Formation of the 3,4-Dimethoxyphenylcarbonyl Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acyl chloride.

    Amidation Reaction: The 3,4-dimethoxyphenylcarbonyl chloride is then reacted with 4-aminobutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3,4-Dimethoxyphenyl)butanoic acid: Similar structure but lacks the carbonyl-amino linkage.

    3,4-Dimethoxybenzoic acid: Contains the same aromatic ring but different functional groups.

Uniqueness

4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H17NO5

Molekulargewicht

267.28 g/mol

IUPAC-Name

4-[(3,4-dimethoxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-10-6-5-9(8-11(10)19-2)13(17)14-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,16)

InChI-Schlüssel

CXOSDIHGRCYTOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.